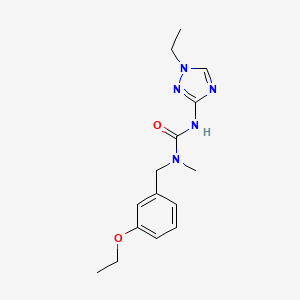![molecular formula C18H23NO3 B4024378 1-[(3,4-dimethylphenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B4024378.png)
1-[(3,4-dimethylphenyl)amino]-3-(3-methoxyphenoxy)-2-propanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like “1-[(3,4-dimethylphenyl)amino]-3-(3-methoxyphenoxy)-2-propanol” often involves complex organic reactions, including alkylation, amination, and etherification processes. For example, the synthesis of related methylene-linked liquid crystal dimers and methoxyphenol derivatives involves carefully controlled conditions to achieve the desired molecular structure and purity (Henderson & Imrie, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific functional groups, including an amino group attached to a dimethylphenyl ring and a methoxyphenoxy group linked through a propanol backbone. Studies on similar compounds emphasize the significance of these functional groups in determining the compound’s reactivity and interactions (Walther & François, 2016).
Chemical Reactions and Properties
Compounds like “1-[(3,4-dimethylphenyl)amino]-3-(3-methoxyphenoxy)-2-propanol” participate in various chemical reactions, including oxidation and photodegradation, influenced by their molecular structure. For instance, methoxyphenols undergo significant transformations under environmental conditions, impacting their atmospheric reactivity and degradation pathways (Liu, Chen, & Chen, 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the behavior of these compounds in various environments and applications. Research on similar compounds provides insights into how the presence of specific functional groups affects these properties (Yoda et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability under different conditions, are influenced by the compound's molecular structure. Studies on analogues and derivatives of methoxyphenols and dimethylphenols offer valuable information on their potential chemical behaviors and applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
1-(3,4-dimethylanilino)-3-(3-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-8-15(9-14(13)2)19-11-16(20)12-22-18-6-4-5-17(10-18)21-3/h4-10,16,19-20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDATWBRPVXPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(COC2=CC=CC(=C2)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylanilino)-3-(3-methoxyphenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4024296.png)
![ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4024299.png)

![2-(4-ethoxyphenyl)-9-(4-pyridinyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4024316.png)

![2-{[1-(3,5-difluorophenyl)ethyl]amino}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4024339.png)

![1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4024348.png)
![4-methyl-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4024351.png)
![3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024352.png)


![N-[4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4024372.png)
![5-[(2-furylmethyl)amino]-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4024391.png)